Home > Products > Screening Compounds P36081 > Resorcinolnaphthalein
Resorcinolnaphthalein - 41307-63-5

Resorcinolnaphthalein

Catalog Number: EVT-254537
CAS Number: 41307-63-5
Molecular Formula: C24H14O5
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resorcinolnaphthalein is a chemical compound identified in scientific literature as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , , ]. ACE2 plays a crucial role in the renin-angiotensin system (RAS), a hormone system regulating blood pressure and fluid balance. By activating ACE2, Resorcinolnaphthalein promotes the conversion of angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), shifting the balance within the RAS towards vasodilation and anti-proliferative effects. This mechanism positions Resorcinolnaphthalein as a valuable tool in research investigating cardiovascular diseases, particularly PAH.

Chemical Reactions Analysis

While the exact chemical reactions of Resorcinolnaphthalein are not extensively detailed in the provided literature, its primary interaction revolves around ACE2 activation [, , , , ]. By activating ACE2, Resorcinolnaphthalein enhances the enzymatic breakdown of Angiotensin II into Angiotensin-(1-7), contributing to the beneficial effects observed in PAH models.

Mechanism of Action

Resorcinolnaphthalein exerts its primary effects by activating ACE2 [, , , , ]. This activation leads to:

  • Suppression of Pulmonary Vascular Remodeling: Resorcinolnaphthalein has been linked to increased apoptosis (programmed cell death) in pulmonary arterial cells, potentially counteracting the excessive cell growth seen in PAH. This effect appears to be mediated through the Hippo signaling pathway, a critical regulator of organ size and cell growth [].
Applications

The primary application of Resorcinolnaphthalein in scientific research is in the study and potential treatment of pulmonary arterial hypertension (PAH) [, , , , ]. Studies using Resorcinolnaphthalein have demonstrated its potential to:

  • Prevent PAH development: Animal models treated with Resorcinolnaphthalein showed significant prevention of PAH development, as evidenced by reduced pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling [, , ].
  • Reverse PAH-related pathological changes: Resorcinolnaphthalein has shown the ability to partially reverse established PAH in animal models, suggesting potential therapeutic applications beyond prevention [].

Angiotensin II

  • Compound Description: Angiotensin II is a potent vasoconstrictor and a primary effector molecule of the RAS. It contributes to the development of PAH by promoting vasoconstriction, inflammation, and vascular remodeling. []
  • Relevance: Resorcinolnaphthalein's activation of ACE2 shifts the balance of the RAS towards the protective axis, counteracting the detrimental effects of Angiotensin II. [] Resorcinolnaphthalein's therapeutic effect in PAH is partially attributed to its ability to lower Angiotensin II levels. []

Angiotensin-(1-7)

  • Compound Description: Angiotensin-(1-7) is a heptapeptide hormone and a vasodilator with protective effects on the cardiovascular system. It counteracts the adverse effects of Angiotensin II. []
  • Relevance: Resorcinolnaphthalein, by activating ACE2, promotes the conversion of Angiotensin II to Angiotensin-(1-7), thus contributing to its therapeutic effect in PAH. []

Monocrotaline

  • Compound Description: Monocrotaline is a pyrrolizidine alkaloid used to induce experimental PAH in animal models. It causes pulmonary vascular damage, leading to increased pulmonary arterial pressure and right ventricular hypertrophy. []
  • Relevance: In the provided studies, Resorcinolnaphthalein was investigated for its ability to prevent or reverse PAH induced by Monocrotaline in rat models. [, , ] This compound was instrumental in demonstrating the therapeutic potential of Resorcinolnaphthalein.

A-779

  • Compound Description: A-779 is a selective antagonist of the Mas receptor, which is the primary receptor for Angiotensin-(1-7). Blocking the Mas receptor diminishes the beneficial effects of Angiotensin-(1-7). []
  • Relevance: A-779 was used in conjunction with Resorcinolnaphthalein to investigate the role of the Angiotensin-(1-7)-Mas receptor axis in the therapeutic effect of Resorcinolnaphthalein. [] The results suggest that Resorcinolnaphthalein's protective effect is partially mediated through the Mas receptor.

MLN-4760

  • Compound Description: MLN-4760 is a specific inhibitor of ACE2. It blocks the conversion of Angiotensin II to Angiotensin-(1-7) and diminishes the beneficial effects of ACE2 activation. []
  • Relevance: MLN-4760 was used in conjunction with Resorcinolnaphthalein to confirm that its therapeutic effects are mediated through the activation of ACE2. [] The findings demonstrated that blocking ACE2 with MLN-4760 mitigated the protective effects of Resorcinolnaphthalein.

Properties

CAS Number

41307-63-5

Product Name

Resorcinolnaphthalein

IUPAC Name

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one

Molecular Formula

C24H14O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H

InChI Key

FTUOFHGOGJGQAB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Synonyms

3',6'-dihydroxy-spiro(1H,3H-naphtho(1,8-cd)pyran-1,9'-(9H)xanthen)-3-one
resorcinolnaphthalein

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.